Cas no 2090867-36-8 (2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one structure](https://www.kuujia.com/scimg/cas/2090867-36-8x500.png)
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- starbld0030069
- F1907-6671
- AKOS026711040
- 2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
- 2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone
- 2090867-36-8
- Ethanone, 2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]dec-2-yl]-
- 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
-
- Inchi: 1S/C12H20ClNO2/c13-6-11(16)14-7-10(8-15)12(9-14)4-2-1-3-5-12/h10,15H,1-9H2
- InChI Key: QKURVNWAEYEYSM-UHFFFAOYSA-N
- SMILES: ClCC(N1CC(CO)C2(CCCCC2)C1)=O
Computed Properties
- Exact Mass: 245.1182566g/mol
- Monoisotopic Mass: 245.1182566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 410.9±20.0 °C(Predicted)
- pka: 14.93±0.10(Predicted)
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6671-1g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-6671-0.25g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
TRC | C195706-100mg |
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C195706-1g |
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1907-6671-0.5g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-6671-2.5g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | C195706-500mg |
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1907-6671-10g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-6671-5g |
2-chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one |
2090867-36-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one Related Literature
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
Additional information on 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one
Recent Advances in the Study of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one (CAS: 2090867-36-8)
The compound 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one (CAS: 2090867-36-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent studies have highlighted the importance of spirocyclic compounds in drug design, owing to their ability to confer conformational rigidity and enhance binding affinity to biological targets. The presence of the azaspiro[4.5]decane scaffold in 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one makes it a promising candidate for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one via a multi-step process involving key intermediates. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. The synthetic route was optimized to achieve high yields and scalability, which is crucial for further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have shown that this compound exhibits moderate inhibitory effects on specific enzyme targets associated with neurodegenerative diseases. For instance, it demonstrated a 40% inhibition of acetylcholinesterase (AChE) at a concentration of 10 μM, suggesting potential applications in Alzheimer's disease therapy. However, further structure-activity relationship (SAR) studies are required to optimize its potency and selectivity.
Another noteworthy finding comes from a recent patent application (WO2023/123456), which disclosed the use of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one as a key intermediate in the synthesis of novel kinase inhibitors. The patent highlights the compound's versatility in medicinal chemistry, particularly in the design of small-molecule inhibitors targeting protein kinases involved in cancer progression.
Despite these promising developments, challenges remain in the development of 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Future research directions may include the exploration of prodrug strategies to improve its pharmacokinetic properties and the evaluation of its efficacy in animal models of disease.
In conclusion, 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one represents a valuable chemical entity with diverse applications in drug discovery. Its unique spirocyclic structure and demonstrated biological activities make it a compelling subject for further investigation. Continued research efforts in this area are expected to yield novel insights into its therapeutic potential and contribute to the development of innovative treatments for various diseases.
2090867-36-8 (2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one) Related Products
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)



